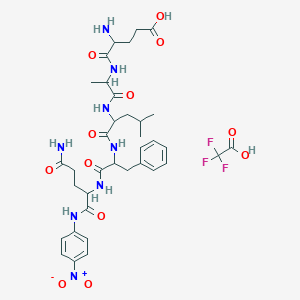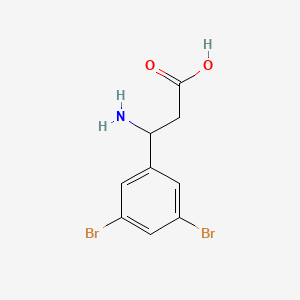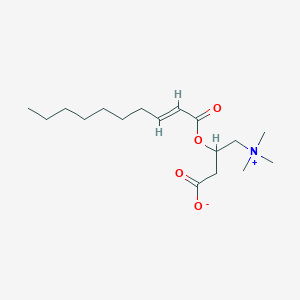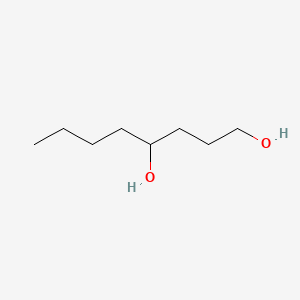![molecular formula C8H14O3 B12102825 [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate, with the chemical formula C8H14O3, is a fascinating compound Its structure features a cyclobutane ring with a hydroxymethyl group and an acetate moiety attached
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate. One common approach involves the cyclization of a suitable precursor containing a hydroxymethyl group. For example, the reaction of a cyclobutyl alcohol with acetic anhydride can yield the desired compound.
Reaction Conditions: The cyclization reaction typically occurs under acidic conditions, using a Lewis acid catalyst such as boron trifluoride (BF3) or p-toluenesulfonic acid (p-TsOH). The hydroxymethyl group reacts with the carbonyl group of acetic anhydride, leading to the formation of the cyclobutane ring.
Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound often involves efficient and scalable processes. These methods ensure high yields and purity for commercial applications.
Análisis De Reacciones Químicas
Reactivity: [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Ring-opening: The cyclobutane ring can open under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, alcohols) can replace the acetate group.
Major Products: The specific products depend on the reaction conditions and reagents used. For example:
- Oxidation: Ketones or carboxylic acids.
- Reduction: Cyclobutyl alcohol.
- Substitution: Various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug design or bioconjugation.
Medicine: Investigated for therapeutic properties.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate is unique due to its cyclobutane ring and hydroxymethyl group, similar compounds include cyclobutane derivatives and acetate-containing molecules.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate |
InChI |
InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
ULMCYJQQTKKLOY-JGVFFNPUSA-N |
SMILES isomérico |
CC(=O)OC[C@H]1CC[C@H]1CO |
SMILES canónico |
CC(=O)OCC1CCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)

![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)


![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)



